molecular formula C16H19N3O5 B2782443 4-(3,4-dimethoxyphenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1021060-57-0

4-(3,4-dimethoxyphenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2782443
CAS No.: 1021060-57-0
M. Wt: 333.344
InChI Key: NBTGOPIZYKPCOL-UHFFFAOYSA-N
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Description

The compound “4-(3,4-dimethoxyphenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a complex organic molecule that contains several functional groups and structural features. It has a pyrrolo[3,4-d]pyrimidine core, which is a type of heterocyclic compound containing a pyrrole ring fused with a pyrimidine ring . This core is substituted at the 4-position with a 3,4-dimethoxyphenyl group and at the 6-position with a 2-hydroxyethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolo[3,4-d]pyrimidine core would likely impart rigidity to the molecule, while the substituents could influence its overall shape and properties .


Chemical Reactions Analysis

As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The pyrrolo[3,4-d]pyrimidine core might be reactive towards electrophiles, while the hydroxyethyl and dimethoxyphenyl substituents could also participate in reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the hydroxyethyl group could impart some degree of polarity to the molecule, while the dimethoxyphenyl group could contribute to its lipophilicity .

Scientific Research Applications

Structural and Crystallographic Studies

Studies on related compounds often focus on their crystalline structures and bonding configurations. For instance, research on the crystallization and structural analysis of certain pyrimidine derivatives reveals detailed insights into their molecular configurations, hydrogen bonding, and crystal packing patterns (Low et al., 2004). These findings are fundamental in understanding the chemical and physical properties that could influence their scientific applications.

Photoluminescent Materials

The development of photoluminescent materials using pyrimidine-based polymers highlights the potential of such compounds in electronic applications. By synthesizing π-conjugated polymers containing pyrimidine units, researchers have created materials with strong photoluminescence and good photochemical stability, suitable for use in electronic devices (Beyerlein & Tieke, 2000).

Electrochemical Studies

Electrochemical studies on compounds like oxipurinol, a pyrimidine derivative, provide insights into their redox behavior and potential applications in electrochemical sensors or redox-mediated processes (Dryhurst, 1976).

Synthetic Methods and Chemical Transformations

Research into the synthesis and transformation of pyrimidine and pyrrolopyrimidine compounds is key to developing new pharmaceuticals, agrochemicals, and materials. Techniques for synthesizing antithrombotic compounds and exploring their chemical reactivity underpin the discovery of new drugs and materials (Furrer, Wágner, & Fehlhaber, 1994).

Applications in Organic Synthesis and Medicinal Chemistry

Studies on the conversion of pyrrolidine diones to maleimide and understanding the reaction mechanisms offer valuable knowledge for organic synthesis and drug development. These investigations contribute to the broader field of medicinal chemistry and the development of new therapeutic agents (Yan et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would be related to how it interacts with biological targets in the body .

Future Directions

The future research directions for this compound would likely depend on its intended use and the results of preliminary studies. If it shows promising activity in a particular area, further studies could be conducted to optimize its properties and evaluate its efficacy .

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-6-(2-hydroxyethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c1-23-11-4-3-9(7-12(11)24-2)14-13-10(17-16(22)18-14)8-19(5-6-20)15(13)21/h3-4,7,14,20H,5-6,8H2,1-2H3,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTGOPIZYKPCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CN(C3=O)CCO)NC(=O)N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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